5-(azepan-1-yl)-2-{(E)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile
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Overview
Description
“5-(AZEPAN-1-YL)-2-{[(5E)-3-[(4-FLUOROPHENYL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE” is a complex organic compound that features multiple functional groups, including an oxazole ring, a thiazolidine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(AZEPAN-1-YL)-2-{[(5E)-3-[(4-FLUOROPHENYL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE” typically involves multi-step organic reactions. The process may start with the preparation of the oxazole and thiazolidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include base catalysts, solvents like dichloromethane, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
“5-(AZEPAN-1-YL)-2-{[(5E)-3-[(4-FLUOROPHENYL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE” can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom may yield sulfoxides, while reduction of the carbonyl groups could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its multifunctional nature allows for the design of advanced materials for applications in electronics, coatings, and other high-tech fields.
Mechanism of Action
The mechanism of action of “5-(AZEPAN-1-YL)-2-{[(5E)-3-[(4-FLUOROPHENYL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole and thiazolidine derivatives, such as:
- 2-(4-Fluorophenyl)-5-(1-piperazinyl)-1,3-oxazole
- 3-(4-Fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
What sets “5-(AZEPAN-1-YL)-2-{[(5E)-3-[(4-FLUOROPHENYL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE” apart is its combination of multiple functional groups within a single molecule. This unique structure provides a versatile platform for exploring a wide range of chemical reactions and biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C21H19FN4O2S2 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
5-(azepan-1-yl)-2-[(E)-[3-[(4-fluorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C21H19FN4O2S2/c22-15-7-5-14(6-8-15)13-26-19(27)17(30-21(26)29)11-18-24-16(12-23)20(28-18)25-9-3-1-2-4-10-25/h5-8,11H,1-4,9-10,13H2/b17-11+ |
InChI Key |
DRZKCMFJUIORBL-GZTJUZNOSA-N |
Isomeric SMILES |
C1CCCN(CC1)C2=C(N=C(O2)/C=C/3\C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)C#N |
Canonical SMILES |
C1CCCN(CC1)C2=C(N=C(O2)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)C#N |
Origin of Product |
United States |
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